molecular formula C12H15NO2 B12135068 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12135068
M. Wt: 205.25 g/mol
InChI Key: DGFMKJGNAYBXIG-UHFFFAOYSA-N
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Description

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-butyl-5-methylphenol with cyanogen bromide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.

Scientific Research Applications

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butyl-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylbenzo[d]oxazol-2(3H)-one
  • 5-tert-Butylbenzo[d]oxazol-2(3H)-one
  • 5-Ethylbenzo[d]oxazol-2(3H)-one

Uniqueness

3-butyl-5-methylbenzo[d]oxazol-2(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-butyl-5-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15NO2/c1-3-4-7-13-10-8-9(2)5-6-11(10)15-12(13)14/h5-6,8H,3-4,7H2,1-2H3

InChI Key

DGFMKJGNAYBXIG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C)OC1=O

Origin of Product

United States

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